molecular formula C14H19ClN2OS B3947313 2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride

2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride

Cat. No. B3947313
M. Wt: 298.8 g/mol
InChI Key: UYYFFQBRSUUKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of B-cell malignancies. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.

Mechanism of Action

2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is important for the survival and proliferation of B-cells. By inhibiting BTK activity, this compound disrupts the B-cell receptor signaling pathway and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that this compound has a favorable pharmacokinetic profile and is well-tolerated in mice. This compound has also been shown to have synergistic activity with other drugs used in the treatment of B-cell malignancies, such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to synergize with other drugs used in the treatment of B-cell malignancies. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the development of 2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride and other BTK inhibitors. One area of research is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, such as BTK, PI3K, and SYK. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients with B-cell malignancies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound and other BTK inhibitors in patients with B-cell malignancies.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of B-cell malignancies.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2OS/c15-13-4-2-1-3-11(13)9-19-10-14(18)17-12-5-7-16-8-6-12/h1-4,12,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYFFQBRSUUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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